3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is a complex organic compound that features a morpholine ring, a trifluoromethyl benzoyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the morpholine derivative and the trifluoromethyl benzoyl chloride. The key steps include:
Formation of Morpholine Derivative: The morpholine derivative can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and a suitable amine.
Preparation of Trifluoromethyl Benzoyl Chloride: This can be prepared by reacting trifluoromethyl benzene with thionyl chloride under reflux conditions.
Cyclization to Form Thiazepane Ring: The final step involves the cyclization reaction where the morpholine derivative reacts with the trifluoromethyl benzoyl chloride in the presence of a base to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted thiazepane derivatives.
Scientific Research Applications
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazepane ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- 4-Morpholinopiperidine
Uniqueness
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Additionally, the combination of the morpholine and thiazepane rings provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2S/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-6-1-11-26-13-16(23)12-22-7-9-25-10-8-22/h2-5,16H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFFPZEPCPTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.